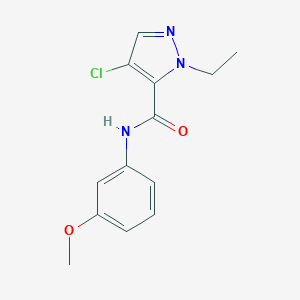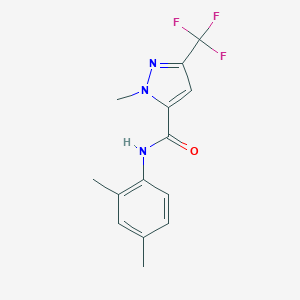![molecular formula C17H14BrNO3S B214060 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B214060.png)
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. The compound is a potent inhibitor of TYK2, a member of the JAK family of kinases, which play a crucial role in the immune system.
Wirkmechanismus
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a potent inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the immune system by regulating the production of cytokines, which are involved in the inflammatory response. By inhibiting TYK2, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione reduces the production of cytokines, leading to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and physiological effects:
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has a half-life of approximately 8 hours in rats, indicating that it has good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its potent inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, indicating that it has good safety and pharmacokinetic properties. The main limitation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its relatively short half-life, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for the development of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione. One potential direction is the optimization of the compound's pharmacokinetic properties to increase its half-life and improve its efficacy in clinical settings. Another direction is the evaluation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione in clinical trials to determine its safety and efficacy in humans. Finally, the development of combination therapies that target multiple pathways involved in autoimmune diseases may increase the efficacy of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione and other TYK2 inhibitors.
In conclusion, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. The compound's potent inhibition of TYK2 and good safety profile make it an attractive candidate for further development. Future research should focus on optimizing the compound's pharmacokinetic properties and evaluating its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylthiourea in the presence of potassium carbonate and acetonitrile to form the corresponding imine intermediate. The imine is then reduced using sodium borohydride to yield the desired product. The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a straightforward process that yields a high purity product.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating significant inhibition of TYK2 activity in vitro and in vivo. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has also been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases.
Eigenschaften
Produktname |
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
Molekularformel |
C17H14BrNO3S |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(2-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-13-4-2-3-5-14(13)23-15-10-16(20)19(17(15)21)12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
PTMYRGQUYYVKSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)


![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)
![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Propan-2-yl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213993.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)